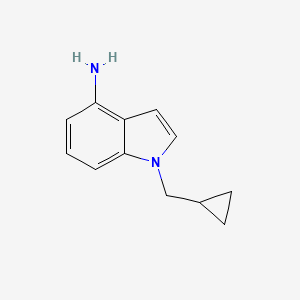

1-(Cyclopropylmethyl)-1H-indol-4-amine

Description

1-(Cyclopropylmethyl)-1H-indol-4-amine is a substituted indole derivative with a cyclopropylmethyl group attached to the indole nitrogen and an amine group at the 4-position of the indole ring. Its molecular formula is C₁₂H₁₄N₂, with a molecular weight of 186.25 g/mol . The compound is sensitive to light and air, requiring storage in an inert atmosphere at 2–8°C . While its boiling point is undocumented, its hazard profile includes warnings for skin/eye irritation (H315, H319) and acute toxicity if ingested (H302) .

The 4-amine position on the indole ring is notable, as indole derivatives with substituents at this position are often explored in medicinal chemistry for their interactions with biological targets like serotonin or dopamine receptors .

Properties

IUPAC Name |

1-(cyclopropylmethyl)indol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-11-2-1-3-12-10(11)6-7-14(12)8-9-4-5-9/h1-3,6-7,9H,4-5,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXYITRVLLGSBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=CC3=C(C=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-1H-indol-4-amine typically involves the Fischer indole synthesis. This method uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction proceeds through a series of steps, including cyclization and dehydration, to yield the desired indole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as using environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-1H-indol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-4-carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding indoline derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Indole-4-carboxylic acids.

Reduction: Indoline derivatives.

Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

1-(Cyclopropylmethyl)-1H-indol-4-amine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for creating complex molecules and natural product analogs.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and cellular pathways.

Medicine: Explored for its pharmacological properties, including anticancer, antiviral, and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-1H-indol-4-amine involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For instance, it may inhibit certain kinases involved in cancer cell proliferation or interfere with viral replication by targeting viral enzymes . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(1-Methyl-1H-indol-4-yl)methyl]cyclopropanamine (CAS 1342996-09-1)

- Molecular Formula : C₁₃H₁₆N₂

- Key Differences : A methyl group replaces the cyclopropylmethyl at the indole nitrogen, and the amine is part of a cyclopropanamine side chain.

- The cyclopropanamine moiety may enhance binding to amine receptors due to its rigid structure .

1-(2-Chloro-6-fluorobenzyl)-1H-indol-4-amine

- Molecular Formula : C₁₅H₁₂ClFN₂

- Key Differences : A halogenated benzyl group replaces the cyclopropylmethyl substituent.

- Implications : The electron-withdrawing chloro and fluoro groups increase polarity and may improve binding to aromatic π-systems in biological targets. This compound’s higher molecular weight (276.73 g/mol) could reduce membrane permeability compared to the cyclopropylmethyl derivative .

[2-(1H-Indol-4-yl)ethyl]dipropylamine

- Molecular Formula : C₁₆H₂₄N₂

- Key Differences: A dipropylaminoethyl chain replaces the 4-amine.

- Implications : The extended alkyl chain enhances lipophilicity, favoring interactions with hydrophobic protein pockets. This compound is an intermediate in synthesizing dopamine autoreceptor modulators .

Heterocyclic Amines with Cyclopropylmethyl Groups

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (CAS Not Provided)

- Molecular Formula : C₁₃H₁₆N₄

- Key Differences : A pyrazole ring replaces the indole, with a pyridinyl substituent.

- Implications: The pyrazole-pyridine system introduces additional hydrogen-bonding sites.

{[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]methyl}amine Dihydrochloride (CAS 1986846-63-2)

- Molecular Formula : C₈H₁₄N₃·2HCl

- Key Differences : An imidazole ring replaces indole, with a primary amine on the side chain.

- Implications : The imidazole’s basicity (pKa ~7) may enhance solubility in physiological pH ranges. Dihydrochloride salt formation improves stability for pharmaceutical applications .

Physicochemical and Functional Comparisons

Key Insights

- Substituent Effects : Cyclopropylmethyl groups enhance metabolic stability compared to linear alkyl chains (e.g., methyl or propyl) but may reduce solubility.

- Amine Positioning : 4-Amine indoles show versatility in CNS drug design, whereas pyrazole/imidazole derivatives are prioritized for kinase or enzyme inhibition.

- Synthetic Accessibility : this compound’s synthesis is less documented compared to analogues like halogenated indoles, suggesting opportunities for methodological optimization .

Biological Activity

1-(Cyclopropylmethyl)-1H-indol-4-amine is an indole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique cyclopropylmethyl group, which may influence its interaction with various biological targets. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name: this compound

- Molecular Formula: C12H14N2

- Molecular Weight: 186.25 g/mol

The presence of the cyclopropylmethyl group is significant as it may enhance the compound's ability to penetrate biological membranes and interact with target receptors.

Pharmacological Properties

Research indicates that this compound exhibits a variety of pharmacological activities:

- Antidepressant Effects: Preliminary studies suggest that this compound may have potential antidepressant properties, possibly through modulation of serotonin receptors.

- Anti-inflammatory Activity: The compound has shown promise in reducing inflammation in various models, indicating potential utility in treating inflammatory disorders.

- Neuroprotective Effects: There is emerging evidence that this compound may protect neuronal cells from damage, which could be beneficial in neurodegenerative conditions.

The biological activity of this compound is thought to involve several mechanisms:

- Receptor Interaction: The compound may bind to specific receptors in the brain, influencing neurotransmitter systems such as serotonin and norepinephrine.

- Enzyme Inhibition: It might inhibit enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines.

- Oxidative Stress Reduction: The compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Study 1: Antidepressant Activity

A study conducted on rodent models assessed the antidepressant effects of this compound. The results indicated a significant reduction in depressive-like behaviors when administered at specific dosages. The mechanism was hypothesized to involve enhanced serotonergic transmission.

| Dosage (mg/kg) | Behavioral Outcome | Mechanism |

|---|---|---|

| 5 | Decreased immobility in forced swim test | Serotonin receptor modulation |

| 10 | Significant improvement in sucrose preference test | Enhanced mood-related behavior |

Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), this compound demonstrated a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Low Dose | 90 | 120 |

| High Dose | 50 | 80 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.